molecular formula C10H10N2 B13610125 1-(Pyridin-3-YL)cyclobutanecarbonitrile

1-(Pyridin-3-YL)cyclobutanecarbonitrile

Cat. No.: B13610125
M. Wt: 158.20 g/mol
InChI Key: DQZLHOIGWFEGRT-UHFFFAOYSA-N
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Description

1-(pyridin-3-yl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C10H10N2 It features a cyclobutane ring substituted with a pyridin-3-yl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(pyridin-3-yl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 1-(pyridin-3-yl)cyclobutane-1-carbonitrile may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, where the reaction can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

1-(pyridin-3-yl)cyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.

    Biology: The compound can be used in the study of biological systems, where its interactions with biomolecules are of interest.

    Industry: It can be used in the production of specialty chemicals and materials, where its properties are leveraged for specific industrial applications.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)cyclobutane-1-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the conditions and reagents used. In biological systems, its mechanism may involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

1-(pyridin-3-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(pyridin-4-yl)cyclobutane-1-carbonitrile: This compound has a similar structure but with the pyridinyl group at the 4-position instead of the 3-position.

    1-(pyridin-2-yl)cyclobutane-1-carbonitrile: Another isomer with the pyridinyl group at the 2-position.

    Cyclobutane-1-carbonitrile: A simpler compound without the pyridinyl substitution.

The uniqueness of 1-(pyridin-3-yl)cyclobutane-1-carbonitrile lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

1-pyridin-3-ylcyclobutane-1-carbonitrile

InChI

InChI=1S/C10H10N2/c11-8-10(4-2-5-10)9-3-1-6-12-7-9/h1,3,6-7H,2,4-5H2

InChI Key

DQZLHOIGWFEGRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CN=CC=C2

Origin of Product

United States

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